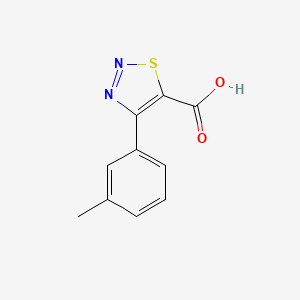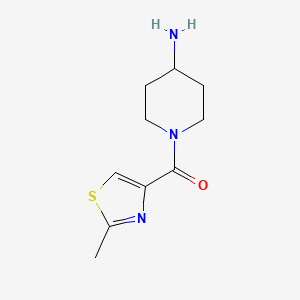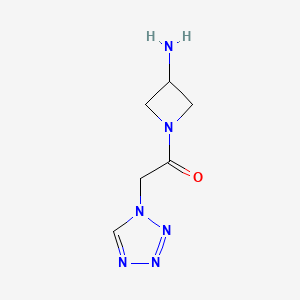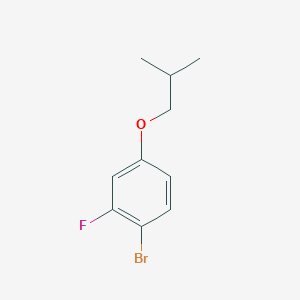
4-(2-methylphenyl)thiadiazole-5-carboxylic acid
Vue d'ensemble
Description
The compound “4-(o-Tolyl)-1,2,3-thiadiazole-5-carboxylic acid” is a complex organic molecule. The “o-Tolyl” part refers to a tolyl group, which is a functional group related to toluene . They are aryl groups commonly found in the structure of diverse chemical compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as o-Tolyl derivatives are often synthesized through various coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The tolyl group would contribute a benzene ring structure, while the thiadiazole would introduce a five-membered ring containing both sulfur and nitrogen .
Chemical Reactions Analysis
The compound would likely participate in a variety of chemical reactions. For instance, isocyanates are known to be reactive towards a variety of nucleophiles including alcohols, amines, and even water .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, tolyl groups are considered nonpolar and hydrophobic .
Applications De Recherche Scientifique
Heterocyclic Chemistry and Biological Activity
Heterocyclic compounds, particularly those based on the thiadiazole scaffold, play a pivotal role in the development of new medicinal species due to their broad spectrum of biological activities. The thiadiazole nucleus, a five-membered heterocyclic ring, is significant for synthesizing biologically active compounds for treating various diseases. Recent advancements have highlighted innovative methods for synthesizing 1,3,4-thiadiazole derivatives and exploring their medicinal applications, indicating their potential in creating new therapeutic agents (Nayak & Poojary, 2019).
Pharmacological Potential
Thiadiazoles, including 4-(o-Tolyl)-1,2,3-thiadiazole-5-carboxylic acid, are known for their wide range of pharmacological activities. These activities include antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. The diverse pharmacological potential of thiadiazole derivatives is attributed to their structural versatility, which allows for various chemical modifications to enhance their interaction with different biological targets (Mishra et al., 2015).
Chemical and Synthetic Applications
In addition to their pharmacological applications, thiadiazole derivatives are significant in organic synthesis and have been explored for various chemical applications. These applications include their use as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents, showcasing the versatility of the thiadiazole core in different chemical contexts (Asif, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for this compound would likely depend on its potential applications. For instance, quinazolinone and quinazoline derivatives, which share some structural similarities with this compound, have been studied for their potential use in the synthesis of antiviral, antihypertensive, and antifungal drugs .
Propriétés
IUPAC Name |
4-(2-methylphenyl)thiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-6-4-2-3-5-7(6)8-9(10(13)14)15-12-11-8/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUJRSSDFLCPAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(SN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466482.png)

![2-[(3-Aminoazetidin-1-yl)methyl]phenol](/img/structure/B1466486.png)
![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1466488.png)
![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466489.png)

![[2-(4-Bromo-3-fluorophenoxy)-ethyl]-dimethylamine](/img/structure/B1466492.png)
![7-Oxa-11-azaspiro[5.6]dodecane](/img/structure/B1466496.png)
![1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466497.png)
![1-[(3,4-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466500.png)
![2-{[(1-Hydroxycyclohexyl)methyl]sulfanyl}propanoic acid](/img/structure/B1466501.png)
![1-[(1-Hydroxycyclopentyl)methyl]azetidin-3-ol](/img/structure/B1466503.png)
